

ToTo-3 Iodide: A Comprehensive Technical Guide for Cellular and Molecular Analysis

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Compound of Interest

Compound Name: ToTo-3

Cat. No.: B15557328

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Introduction

ToTo-3 iodide is a high-affinity, cell-impermeant fluorescent nucleic acid stain belonging to the family of dimeric cyanine dyes. It is characterized by its far-red fluorescence, rendering it particularly valuable for multiplexing experiments with other common fluorophores and for applications where cellular autofluorescence is a concern. This guide provides an in-depth overview of the chemical structure, properties, and applications of **ToTo-3** iodide, with a focus on experimental protocols and data presentation for research and development.

Chemical Structure and Properties

ToTo-3 iodide is a symmetric homodimer of the thiazole orange core structure, linked by a flexible chain. This dimeric nature contributes to its exceptionally high affinity for double-stranded DNA (dsDNA).

Chemical Identity:

- IUPAC Name: Quinolinium, 1,1'-[1,3-propanediylbis[(dimethyliminio)-3,1-propanediyl]]bis[4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propenyl]-, tetraiodide
- Molecular Formula: $C_{53}H_{62}I_4N_6S_2$

The key characteristic of **ToTo-3** iodide is its significant fluorescence enhancement upon binding to nucleic acids, with a reported increase of 100- to 1000-fold. In its unbound state in solution, the dye is virtually non-fluorescent.

Quantitative Data

The spectral and photophysical properties of **ToTo-3** iodide are critical for its effective use in various applications. The following table summarizes the key quantitative data for **ToTo-3** iodide when bound to dsDNA.

| Property | Value | Reference |
|---|---------------------------------------|-----------|
| Excitation Maximum (λ_{ex}) | 642 nm | [1][2] |
| Emission Maximum (λ_{em}) | 660 nm | [1][2] |
| Molar Extinction Coefficient (ϵ) | 154,000 $\text{cm}^{-1}\text{M}^{-1}$ | [3] |
| Quantum Yield (Φ) | 0.06 | [3] |

Experimental Protocols

ToTo-3 iodide is a versatile tool for a range of applications, primarily focused on the detection of dead or fixed cells and as a nuclear counterstain in multicolor fluorescence microscopy and flow cytometry.

Staining of Fixed Cells for Fluorescence Microscopy

This protocol outlines the general steps for using **ToTo-3** iodide as a nuclear counterstain in fixed cells.

Materials:

- Fixed and permeabilized cells on a suitable substrate (e.g., coverslips, chamber slides)
- Phosphate-buffered saline (PBS)
- ToTo-3** iodide stock solution (typically 1 mM in DMSO)

- Antifade mounting medium

Procedure:

- Rehydration: If necessary, rehydrate the fixed cells by washing them with PBS.
- Staining Solution Preparation: Prepare a working solution of **ToTo-3** iodide by diluting the stock solution in PBS to a final concentration of 1-5 μM .
- Incubation: Cover the cells with the **ToTo-3** iodide working solution and incubate for 15-60 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.
- Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.
- Mounting: Mount the coverslip with an appropriate antifade mounting medium.
- Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

Dead Cell Staining for Flow Cytometry

This protocol describes the use of **ToTo-3** iodide to identify and quantify dead cells in a cell suspension by flow cytometry.

Materials:

- Single-cell suspension
- PBS or other suitable buffer
- **ToTo-3** iodide stock solution (typically 1 mM in DMSO)
- Flow cytometer with a 633 nm or similar red laser

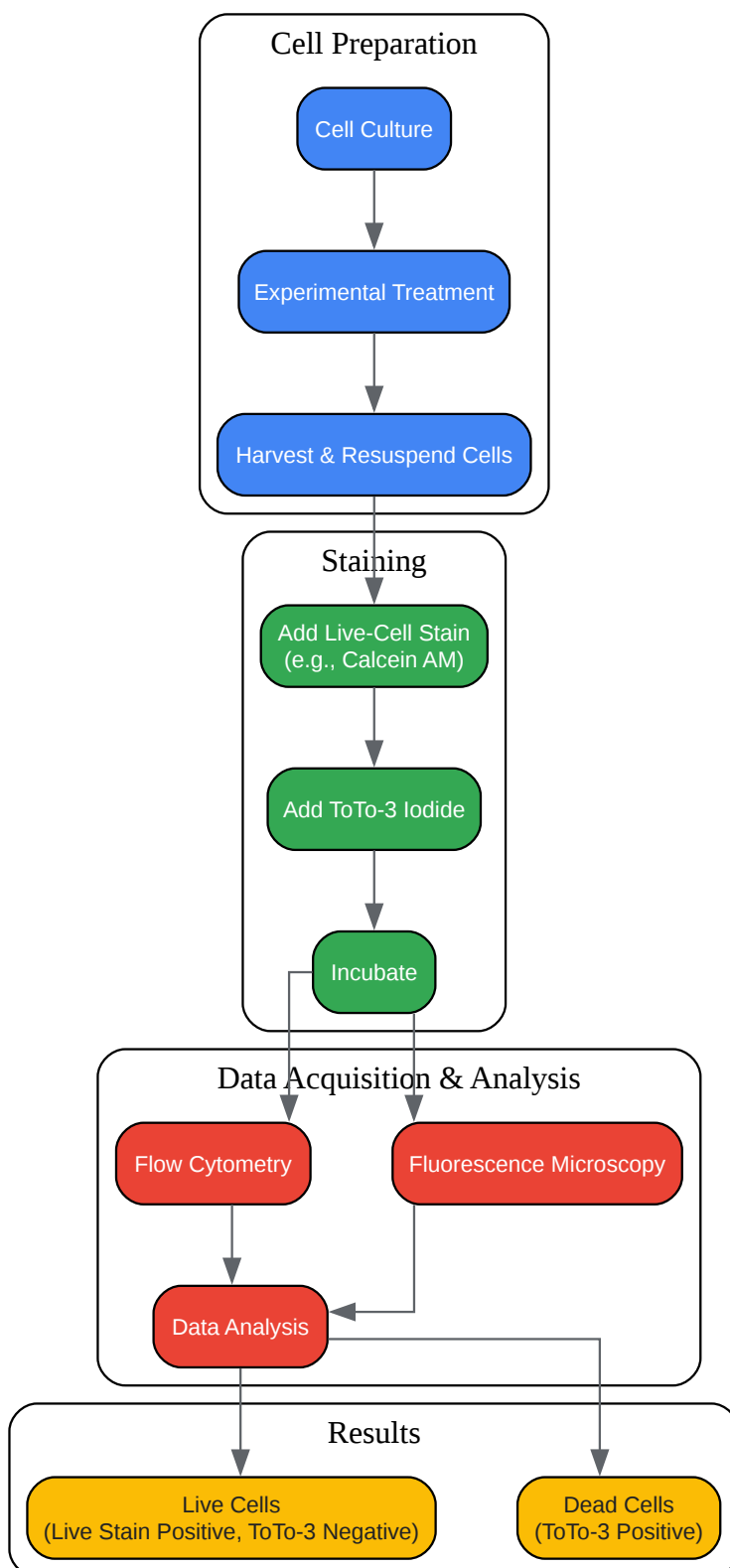
Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1×10^6 cells/mL in a suitable buffer.
- Staining: Add **ToTo-3** iodide to the cell suspension to a final concentration of 0.5-2.0 μM .
- Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
- Analysis: Analyze the stained cells on a flow cytometer. Live cells with intact membranes will exclude the dye and show low fluorescence, while dead cells with compromised membranes will be brightly fluorescent.

Mandatory Visualizations

Experimental Workflow for Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing cell viability using **ToTo-3** iodide in conjunction with a live-cell marker.

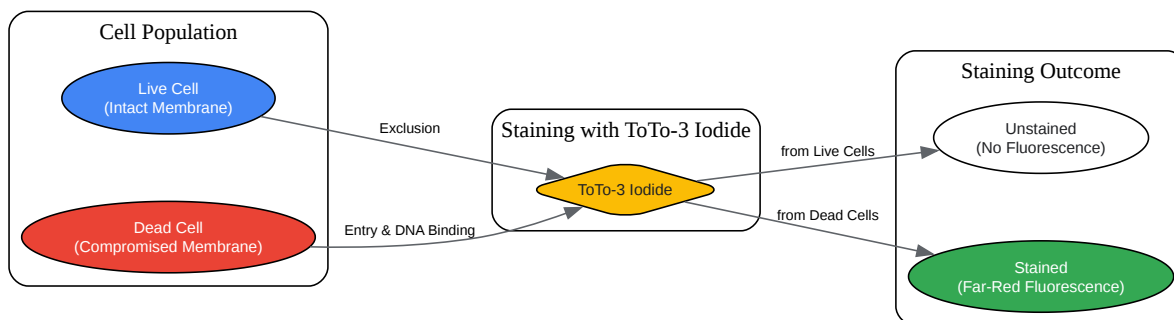


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Cell Viability Assessment Workflow using **ToTo-3** Iodide.

Logical Relationship of ToTo-3 Iodide Staining

The following diagram illustrates the principle of selective staining of dead cells by **ToTo-3** iodide based on membrane integrity.



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Principle of **ToTo-3** Iodide Dead Cell Staining.

Principle of **ToTo-3** Iodide Dead Cell Staining.

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References

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